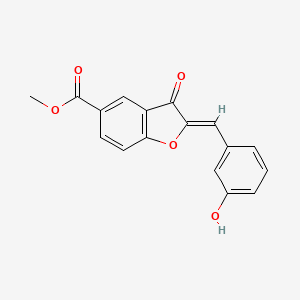

(Z)-methyl 2-(3-hydroxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate

Descripción

(Z)-Methyl 2-(3-hydroxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is a benzofuran derivative featuring a dihydrobenzofuran core substituted with a 3-hydroxybenzylidene group at position 2, a ketone at position 3, and a methyl ester at position 5.

Propiedades

IUPAC Name |

methyl (2Z)-2-[(3-hydroxyphenyl)methylidene]-3-oxo-1-benzofuran-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O5/c1-21-17(20)11-5-6-14-13(9-11)16(19)15(22-14)8-10-3-2-4-12(18)7-10/h2-9,18H,1H3/b15-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMAZZEHROJUQLM-NVNXTCNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OC(=CC3=CC(=CC=C3)O)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC2=C(C=C1)O/C(=C\C3=CC(=CC=C3)O)/C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(3-hydroxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate typically involves the condensation of 3-hydroxybenzaldehyde with methyl 3-oxo-2,3-dihydrobenzofuran-5-carboxylate. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the benzylidene linkage. The reaction conditions usually include refluxing the reactants in an appropriate solvent like ethanol or methanol for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(Z)-methyl 2-(3-hydroxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The benzylidene double bond can be reduced to a single bond using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Thionyl chloride for converting the hydroxy group to a chloro group.

Major Products Formed

Oxidation: Formation of a benzofuranone derivative.

Reduction: Formation of a dihydrobenzofuran derivative.

Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (Z)-methyl 2-(3-hydroxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has shown promise in medicinal chemistry, particularly in the development of anti-cancer agents. Studies have indicated that derivatives of this compound can inhibit the proliferation of cancer cells by targeting specific molecular pathways .

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of (Z)-methyl 2-(3-hydroxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate involves its interaction with specific molecular targets within cells. For instance, in cancer cells, it may inhibit key enzymes involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis. The exact molecular targets and pathways can vary depending on the specific derivative and the type of cancer cell .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Norcurlignan: (2S,3R)-Methyl 7-Hydroxy-2-(4-Hydroxy-3-Methoxyphenyl)-3-(Hydroxymethyl)-2,3-dihydrobenzofuran-5-carboxylate

Structural Differences :

- Substituents: Norcurlignan has a 4-hydroxy-3-methoxyphenyl group at position 2, compared to the 3-hydroxybenzylidene group in the target compound. Additionally, it features a hydroxymethyl group at position 3 instead of a ketone.

- Stereochemistry: The (2S,3R) configuration in norcurlignan contrasts with the (Z)-configuration of the benzylidene group in the target compound, leading to distinct spatial arrangements.

Functional Implications :

- Hydrogen Bonding: Norcurlignan’s hydroxymethyl and methoxy groups increase hydrogen bond donors (3 vs.

- Antioxidant Activity: Norcurlignan demonstrated moderate DPPH and ABTS radical scavenging (IC₅₀ values: 42.7 μM and 38.2 μM, respectively), attributed to its phenolic hydroxyl groups . The target compound’s 3-hydroxybenzylidene group may offer similar activity, though steric effects from the (Z)-configuration could modulate efficacy.

(−)-Pinoresinol (Lignan Framework)

Structural Differences :

- (−)-Pinoresinol is a lignan with a fused tetracyclic structure, differing from the monocyclic benzofuran core of the target compound.

Functional Implications :

- Antioxidant Activity: Despite structural dissimilarity, (−)-pinoresinol showed comparable antioxidant activity to norcurlignan (DPPH IC₅₀: 45.1 μM), highlighting the role of phenolic groups in radical scavenging .

Structural and Functional Analysis

Hydrogen Bonding and Crystal Packing

The target compound’s 3-hydroxybenzylidene group facilitates hydrogen bonding with acceptors like the ketone at position 3. In contrast, norcurlignan’s hydroxymethyl and methoxy groups create a more extensive hydrogen-bonding network, likely influencing crystal packing and thermal stability .

Ring Puckering and Conformational Flexibility

The dihydrobenzofuran ring in both compounds may adopt puckered conformations.

Table 1: Comparison of Key Features

Actividad Biológica

(Z)-methyl 2-(3-hydroxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is . It features a benzofuran core with a hydroxyl group and a methoxycarbonyl group, which contribute to its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzofuran compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effective inhibition against various bacterial strains.

| Compound | Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|---|

| 4a | Xanthomonas citri | 0.30 - 1.30 | 250 - 2000 |

| 4h | Erwinia carotovora | 3.00 - 9.60 | Various |

The presence of substituents such as methoxy and hydroxyl groups enhances the antibacterial efficacy of these compounds due to their ability to interact with bacterial cell membranes and inhibit growth .

Anti-melanogenic Activity

In cell-based experiments using B16F10 cells, derivatives of the compound have been evaluated for their anti-melanogenic effects. Analog compounds showed varying degrees of inhibition on melanin production:

| Analog | IC50 Value (µM) | Comparison to Kojic Acid |

|---|---|---|

| 1 | 17.62 | Less effective |

| 2 | 3.77 | Comparable |

| 3 | 0.08 | Significantly more effective than kojic acid (IC50 = 24.09 µM) |

These results indicate that certain structural modifications can significantly enhance the anti-melanogenic properties of these compounds .

Antioxidant Activity

The antioxidant potential of this compound was assessed through DPPH radical scavenging assays. The results indicated that:

- Analog compounds exhibited varying scavenging abilities.

- Some analogs showed up to 93% inhibition of DPPH radicals at a concentration of 500 µM , comparable to ascorbic acid.

This antioxidant activity suggests potential applications in preventing oxidative stress-related diseases .

Mechanistic Insights

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

- Tyrosinase Inhibition : The compound has been shown to inhibit mushroom tyrosinase, an enzyme crucial for melanin synthesis, indicating its potential use in skin whitening agents.

- Radical Scavenging : The presence of hydroxyl groups contributes to its ability to donate electrons and neutralize free radicals.

Case Studies

A notable study explored the synthesis of various benzofuran derivatives and their biological evaluation. The study highlighted the structure-activity relationship (SAR) that underpins the efficacy of these compounds against microbial pathogens and their antioxidant properties.

Example Case Study

In one case study, a series of benzofuran derivatives were synthesized and tested for antimicrobial activity against Xanthomonas citri. The study concluded that modifications at specific positions on the benzofuran ring could enhance antimicrobial effectiveness significantly .

Q & A

Q. How do substituents on the benzylidene group alter photophysical properties?

- Electron-donating groups (e.g., -OCH₃) redshift UV-Vis absorption via conjugation. Time-dependent DFT (TD-DFT) models excited-state transitions, validated by fluorescence spectroscopy .

Methodological Notes

- Data Validation : Cross-reference CSD entries (e.g., COD 2005896) to validate crystallographic parameters .

- Software Tools : Use SHELXL for refinement, Mercury for visualization, and GaussView for DFT modeling .

- Synthetic Pitfalls : Avoid over-reduction of the carbonyl group by optimizing reaction time and temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.